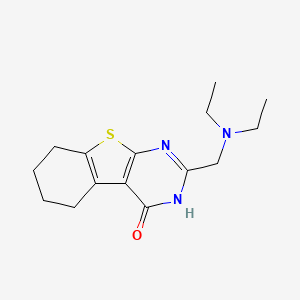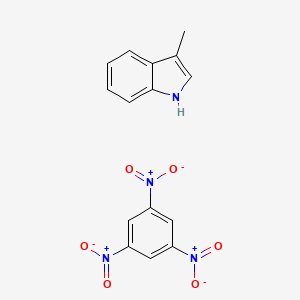
2,2-Dibutyl-1,3,2-dithiastannolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dibutyl-1,3,2-dithiastannolane is an organotin compound with the molecular formula C10H22S2Sn. This compound is characterized by the presence of a tin atom bonded to two sulfur atoms and two butyl groups. It is a member of the broader class of organotin compounds, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,2-Dibutyl-1,3,2-dithiastannolane can be synthesized through the reaction of dibutyltin oxide with thiols. The general reaction involves heating dibutyltin oxide with a thiol in the presence of a suitable solvent. The reaction conditions typically include:
Temperature: 120-130°C
Solvent: Benzene or toluene
Reagents: Dibutyltin oxide and thiol
The reaction proceeds as follows:
Bu2SnO+2RSH→Bu2Sn(SR)2+H2O
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dibutyl-1,3,2-dithiastannolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The tin-sulfur bonds can be substituted with other nucleophiles, leading to the formation of new organotin compounds.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halides, alkoxides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: New organotin compounds with different functional groups
Aplicaciones Científicas De Investigación
2,2-Dibutyl-1,3,2-dithiastannolane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mecanismo De Acción
The mechanism of action of 2,2-dibutyl-1,3,2-dithiastannolane involves its interaction with molecular targets through its tin-sulfur bonds. These interactions can lead to the formation of new chemical bonds or the modification of existing ones. The compound’s effects are mediated through pathways involving the transfer of electrons and the formation of reactive intermediates.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2-Dibutyl-1,3,2-dioxastannolane
- 2,2-Dibutyl-1,3,2-dithiastannole
Uniqueness
2,2-Dibutyl-1,3,2-dithiastannolane is unique due to its specific tin-sulfur bonding, which imparts distinct chemical reactivity and properties compared to other organotin compounds. Its ability to undergo diverse chemical reactions and its applications in various fields highlight its versatility and importance in scientific research.
Propiedades
Número CAS |
7191-30-2 |
|---|---|
Fórmula molecular |
C10H22S2Sn |
Peso molecular |
325.1 g/mol |
Nombre IUPAC |
2,2-dibutyl-1,3,2-dithiastannolane |
InChI |
InChI=1S/2C4H9.C2H6S2.Sn/c2*1-3-4-2;3-1-2-4;/h2*1,3-4H2,2H3;3-4H,1-2H2;/q;;;+2/p-2 |
Clave InChI |
MRACPZUPJAXOML-UHFFFAOYSA-L |
SMILES canónico |
CCCC[Sn]1(SCCS1)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



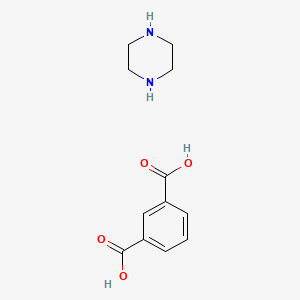
![Phosphonic acid, [2-(4-chlorophenyl)-2-oxoethyl]-, diethyl ester](/img/structure/B14714148.png)
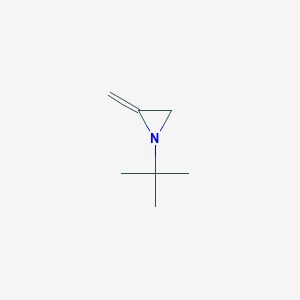
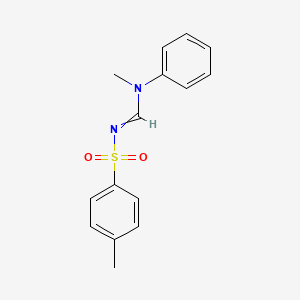
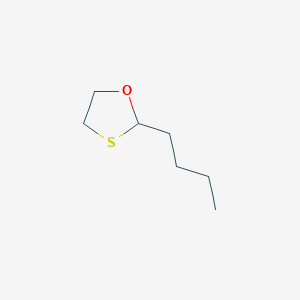

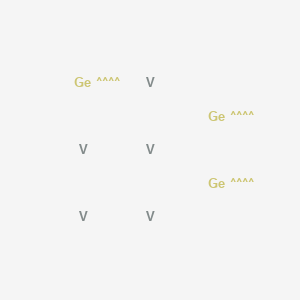


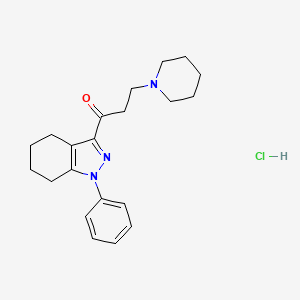
![4,9-Dioxatricyclo[4.4.0.0~2,7~]decane-3,5,8,10-tetrone](/img/structure/B14714196.png)
